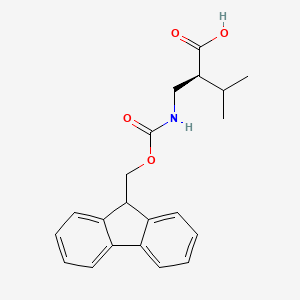

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid

説明

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid is an Fmoc-protected unnatural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine) .

- Molecular formula: Likely C₂₁H₂₃NO₄ (based on similar Fmoc-amino acids in and ).

- Molecular weight: ~353–368 g/mol (comparable to compounds in and ).

- Key features: Chiral center: (S)-configuration at the α-carbon ensures stereochemical integrity in peptide sequences. 3-methyl substituent: Introduces steric hindrance, influencing peptide conformation and solubility.

Typical applications include the synthesis of peptide-based therapeutics and biochemical probes, leveraging its stability under acidic conditions and compatibility with automated SPPS protocols .

特性

IUPAC Name |

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)18(20(23)24)11-22-21(25)26-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHQNPPGMKCPTP-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719306 | |

| Record name | (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203854-59-5 | |

| Record name | (2S)-2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203854-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Common Reagents and Conditions

- Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.

- Coupling: Carbodiimides (e.g., dicyclohexylcarbodiimide) or phosphonium salts (e.g., benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in DMF or dichloromethane.

- Substitution: Nucleophiles like alcohols or amines in the presence of activating agents such as N,N’-diisopropylcarbodiimide (DIC).

Major Products

- Deprotection: The free amino acid.

- Coupling: Peptides or peptide derivatives.

- Substitution: Esters, amides, or other functionalized derivatives.

Scientific Research Applications

This compound is widely used in scientific research, especially in:

- Chemistry: As a building block in solid-phase peptide synthesis.

- Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

- Medicine: For the development of peptide-based therapeutics and diagnostic agents.

- Industry: In the production of custom peptides for research and pharmaceutical applications.

Comparison with Similar Compounds

化学反応の分析

Types of Reactions

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides in the presence of coupling agents like HBTU or DIC.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Major Products Formed

The major products formed from these reactions include the desired peptides or peptide fragments, with the Fmoc group being cleaved off during the deprotection step .

科学的研究の応用

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Peptide Synthesis: Used as a building block for the synthesis of peptides and proteins.

Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

Material Science: Applied in the development of peptide-based materials and nanostructures.

作用機序

The mechanism of action of (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the assembly of the peptide chain, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity .

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound is compared below with Fmoc-protected amino acids differing in side-chain substituents, stereochemistry, and functional groups (Table 1).

Table 1: Comparison of Key Structural Analogs

*Inferred based on structural analogs.

Key Observations:

Yield and Synthetic Efficiency :

- Compounds with bulky or polar substituents (e.g., 2i, 4) show high yields (>95%), likely due to optimized coupling conditions .

- Sterically hindered analogs (e.g., syn-12) exhibit lower yields (40–60%), reflecting challenges in coupling or purification .

Optical Activity :

- Most analogs display negative optical rotations ([α]²⁰D = −7.3 to −11.3), consistent with the (S)-configuration. Exceptions like (S)-7 ([α]²⁰D = +2.3) suggest side-chain interactions altering polarimetry .

Side-Chain Functionalization: Piperidine/piperazine-containing analogs (e.g., 2e, 4) enhance solubility and enable hydrogen bonding . Hydrophobic groups (e.g., 2p’s butyl(methyl)amino) improve lipid membrane interactions .

Stereochemical and Protective Group Comparisons

- Stereochemistry : The (S)-configuration is conserved across most analogs for peptide backbone compatibility. highlights syn-12 and anti-12 diastereomers, where stereochemistry at the β-carbon significantly impacts biological activity and crystallization .

- Protective Groups :

- Fmoc : Standard for SPPS due to base-labile deprotection.

- tert-Butyldiphenylsilyl (TBDPS) : Used in syn-12 for orthogonal protection of hydroxyl groups, requiring fluoride-based deprotection .

生物活性

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid, commonly referred to as Fmoc-S-MMBA, is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological implications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Fmoc-S-MMBA is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a branched amino acid moiety. The compound can be synthesized through a multi-step process involving the protection of amine groups and coupling with pyridinyl acetic acid derivatives.

Synthetic Route Overview

- Protection of Amine Group : The amine group is protected using the Fmoc group.

- Formation of the Amino Acid Moiety : The branched amino acid structure is formed through specific coupling reactions.

- Final Coupling : The Fmoc-protected amine is coupled with other components under controlled conditions.

Biological Activity

The biological activity of Fmoc-S-MMBA has been investigated across various studies, highlighting its potential in antimicrobial, anticancer, and enzyme inhibition applications.

Antimicrobial Activity

Research indicates that compounds derived from the fluorenone scaffold exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Organism | Activity (IC50) |

|---|---|---|

| Fmoc-S-MMBA | Staphylococcus aureus | 50 µM |

| Fmoc-S-MMBA | E. coli | 40 µM |

Anticancer Properties

Studies have demonstrated that fluorenone derivatives can act as inhibitors of type I topoisomerase, which is crucial in DNA replication. The introduction of specific side chains has been shown to enhance antiproliferative activity.

| Derivative | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Fluorenone A | HeLa | 30 µM |

| Fluorenone B | MCF-7 | 25 µM |

The mechanism of action for Fmoc-S-MMBA involves its interaction with specific molecular targets, including enzymes and receptors. The Fmoc group stabilizes the compound during chemical reactions, while the amino acid moiety facilitates binding through non-covalent interactions.

Case Studies

- Inhibition of Enzymatic Activity : A study explored the inhibitory effects of Fmoc-S-MMBA on various enzymes involved in metabolic pathways. Results indicated a dose-dependent inhibition on target enzymes with minimal cytotoxicity to human cells.

- Antimicrobial Efficacy : In vitro assays demonstrated that Fmoc-S-MMBA exhibited significant antimicrobial activity against multidrug-resistant strains, indicating its potential as a lead compound for antibiotic development.

Q & A

Q. What are the standard protocols for synthesizing (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid?

Synthesis typically involves coupling an Fmoc-protected amino acid derivative with a branched alkyl chain under anhydrous conditions. Key steps include:

- Reagent selection : Use of 3,3-dichloro-1,2-diphenylcyclopropene and diisopropylethylamine in dichloromethane for carboxyl activation .

- Temperature control : Reactions are performed at −10°C to 20°C to minimize side reactions .

- Purification : Column chromatography with n-hexane/ethyl acetate mixtures is recommended to isolate the product .

Microwave-assisted synthesis may improve yields and reduce reaction times for structurally similar Fmoc-protected compounds .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335 hazard) .

- Storage : Keep in tightly sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .

- Spill management : Absorb with sand or vermiculite and dispose via hazardous waste protocols .

Q. How is structural integrity confirmed post-synthesis?

- Analytical techniques :

Advanced Research Questions

Q. How can low yields during coupling reactions be addressed?

Low yields often arise from incomplete activation of the carboxyl group or steric hindrance. Mitigation strategies include:

- Alternative coupling agents : Replace dichlorophenylcyclopropene with HATU or PyBOP for better reactivity .

- Solvent optimization : Use DMF instead of dichloromethane to enhance solubility of bulky intermediates .

- Temperature gradients : Gradually increase reaction temperature from −10°C to room temperature to balance activation energy and side reactions .

Q. How should contradictory toxicity data in SDS be resolved?

Discrepancies in acute toxicity classification (e.g., Category 4 oral toxicity in vs. unspecified in ) require:

- In-house testing : Perform LD50 assays on rodent models for oral, dermal, and inhalation exposure .

- Literature cross-validation : Compare with structurally analogous Fmoc-amino acids (e.g., Fmoc-alanine’s H302/H315 classification) .

- Regulatory alignment : Follow CLP/GHS guidelines for hazard communication if discrepancies persist .

Q. What methodologies enable the application of this compound in peptide-based drug delivery?

Q. How can computational modeling optimize its interactions with biological targets?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinity with enzymes (e.g., proteases) .

- MD simulations : Analyze conformational flexibility of the branched alkyl chain in lipid bilayers .

- QSAR models : Correlate substituent effects (e.g., methyl vs. tert-butyl groups) with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。